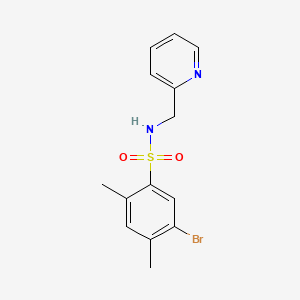
5-bromo-2,4-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-2,4-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a bromine atom, two methyl groups, and a pyridinylmethyl group attached to a benzenesulfonamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2,4-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide typically involves the reaction of 5-bromo-2,4-dimethylbenzenesulfonyl chloride with 2-pyridinylmethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
化学反应分析
Types of Reactions
5-bromo-2,4-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF), at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amine derivative, while oxidation could lead to the formation of sulfonic acid derivatives.
科学研究应用
5-bromo-2,4-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition, as sulfonamides are known to inhibit certain enzymes.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5-bromo-2,4-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. Sulfonamides typically inhibit the activity of enzymes by mimicking the structure of the enzyme’s natural substrate, thereby blocking the active site and preventing the enzyme from catalyzing its normal reaction. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects .
相似化合物的比较
Similar Compounds
- 2-bromo-4,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide
- 4-bromo-2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide
- 5-bromo-2,4-dimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide
Uniqueness
5-bromo-2,4-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the bromine atom and the pyridinylmethyl group can enhance its binding affinity to certain enzymes, making it a valuable compound for research and development .
属性
分子式 |
C14H15BrN2O2S |
|---|---|
分子量 |
355.25 g/mol |
IUPAC 名称 |
5-bromo-2,4-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H15BrN2O2S/c1-10-7-11(2)14(8-13(10)15)20(18,19)17-9-12-5-3-4-6-16-12/h3-8,17H,9H2,1-2H3 |
InChI 键 |
KXIHSTDDQPHOGR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCC2=CC=CC=N2)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















